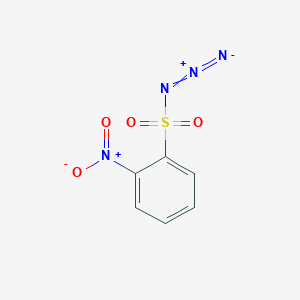
o-ニトロベンゼンスルホニルアジド
概要
説明
o-Nitrobenzenesulfonyl Azide: is an organic compound with the molecular formula C6H4N4O4S. It is a member of the arenesulfonyl azides family, characterized by the presence of a nitro group (NO2) and a sulfonyl azide group (SO2N3) attached to a benzene ring. This compound is known for its unique structural properties and reactivity, making it a valuable intermediate in organic synthesis and various chemical applications .
科学的研究の応用
o-Nitrobenzenesulfonyl Azide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent for the synthesis of heterocyclic compounds, such as triazoles and aziridines.
Bioconjugation: The compound is employed in bioconjugation techniques to label biomolecules with azide groups for further functionalization.
Material Science: It is utilized in the modification of polymers and other materials to introduce functional groups that enhance their properties.
作用機序
Target of Action
o-Nitrobenzenesulfonyl Azide is primarily used in the diazo-transfer reaction . The primary targets of this compound are primary amines . The compound interacts with these amines to form azides .
Mode of Action
The mode of action of o-Nitrobenzenesulfonyl Azide involves dipole-dipole interactions of the nitro group with the sulfonyl and the azide moieties . The reactivity of o-Nitrobenzenesulfonyl Azide seems to be determined by steric interactions .
Biochemical Pathways
The reaction of o-Nitrobenzenesulfonyl Azide with primary amines could either proceed via initial [3+2] cycloaddition to form triazoline intermediates which then leads to aziridines, or via initial dinitrogen cleavage of the benzenesulfonyl azide to afford a nitrene intermediate followed by addition of this nitrene species across the olefinic C–C bond .
Pharmacokinetics
The compound’s reactivity seems to be influenced by the nature of para-substituents . The C–S and S–N distances are sensitive to the electron-withdrawing power of para-substituents and undergo opposing changes .
Result of Action
The result of the action of o-Nitrobenzenesulfonyl Azide is the formation of azides . These azides have a great potential as practical and effective tags for vibrational probing and hyperpolarized magnetic resonance imaging of biomolecules .
Action Environment
The action environment of o-Nitrobenzenesulfonyl Azide can influence its action, efficacy, and stability. For instance, the unusual structural properties of o-Nitrobenzenesulfonyl Azide are attributed to dipole–dipole interactions of the nitro group with the sulfonyl and the azide moieties . Although electronic effects due to para-substituents govern the magnitude of the second-order rate constants, the reactivity of o-Nitrobenzenesulfonyl Azide seems to be determined by steric interactions .
生化学分析
Biochemical Properties
o-Nitrobenzenesulfonyl Azide is known to participate in biochemical reactions. It is used in the diazotization of cyclic ketones . The molecular structures of o-Nitrobenzenesulfonyl Azide have been characterized by X-ray diffraction studies . The N–N bond lengths are influenced only to a negligible extent by the nature of para-substituents .
Molecular Mechanism
The molecular mechanism of o-Nitrobenzenesulfonyl Azide involves its unique structural properties. The unusual structural properties of o-Nitrobenzenesulfonyl Azide are attributed to dipole–dipole interactions of the nitro group with the sulfonyl and the azide moieties . Although electronic effects due to para-substituents govern the magnitude of the second-order rate constants, the reactivity of o-Nitrobenzenesulfonyl Azide seems to be determined by steric interactions .
準備方法
Synthetic Routes and Reaction Conditions: o-Nitrobenzenesulfonyl Azide can be synthesized through several methods. One common approach involves the reaction of o-nitrobenzenesulfonyl chloride with sodium azide in an organic solvent such as acetonitrile. The reaction typically proceeds at room temperature, yielding o-nitrobenzenesulfonyl azide as the product .
Industrial Production Methods: In industrial settings, the production of o-nitrobenzenesulfonyl azide often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or distillation to obtain a high-purity product suitable for various applications .
化学反応の分析
Types of Reactions: o-Nitrobenzenesulfonyl Azide undergoes several types of chemical reactions, including:
Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions with alkenes to form triazoline intermediates, which can further decompose to yield aziridines.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Cycloaddition Reactions: These reactions often require the presence of a catalyst such as copper(I) or a base like triethylamine.
Substitution Reactions: Nucleophilic substitution reactions may involve reagents such as primary amines or alcohols, and are usually conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed:
Aziridines: Formed from cycloaddition reactions with alkenes.
Substituted Derivatives: Various substituted derivatives can be obtained through nucleophilic substitution reactions.
類似化合物との比較
4-Nitrobenzenesulfonyl Azide: Similar in structure but with the nitro group in the para position.
Trifluoromethanesulfonyl Azide: Known for its strong diazo-donating ability, used in different synthetic applications.
Uniqueness: o-Nitrobenzenesulfonyl Azide is unique due to the ortho position of the nitro group, which induces dipole-dipole interactions with the sulfonyl and azide moieties. This results in distinct structural and kinetic properties compared to its para-substituted counterparts .
特性
IUPAC Name |
N-diazo-2-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O4S/c7-8-9-15(13,14)6-4-2-1-3-5(6)10(11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMURNLWLUKMSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408546 | |
| Record name | o-Nitrobenzenesulfonyl Azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6655-31-8 | |
| Record name | NSC92569 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92569 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | o-Nitrobenzenesulfonyl Azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-nitrobenzene-1-sulfonyl azide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes o-Nitrobenzenesulfonyl Azide unique in terms of reactivity compared to other arenesulfonyl azides?
A: While the reactivity of para-substituted arenesulfonyl azides is primarily governed by electronic effects, o-Nitrobenzenesulfonyl Azide displays unique behavior. [] Its reactivity appears to be significantly influenced by steric interactions due to the proximity of the nitro group to the sulfonyl and azide moieties. [] This steric hindrance can influence its interaction with reaction partners.
Q2: How does the structure of o-Nitrobenzenesulfonyl Azide influence its stability and handling?
A: o-Nitrobenzenesulfonyl Azide, like many azides, should be handled with caution as it can be sensitive to electrical, thermal, and mechanical shock. [] While its stability is enhanced compared to the highly shock-sensitive benzenesulfonyl azide, appropriate safety measures are still essential during synthesis, storage, and handling. []
Q3: Are there specific structural features in o-Nitrobenzenesulfonyl Azide that influence its application in chemical synthesis?
A: The presence of both the nitro group and the sulfonyl azide moiety in o-Nitrobenzenesulfonyl Azide provides unique reactivity. [] This allows it to act as a diazo-transfer reagent, specifically for the synthesis of β- and γ-15N-labeled azides. [] This is particularly useful in developing reagents for vibrational probing and hyperpolarized magnetic resonance imaging in biomolecule research. []
Q4: Can you elaborate on the reaction mechanism of o-Nitrobenzenesulfonyl Azide in its role as a diazo-transfer reagent?
A: Research suggests that the reaction of o-Nitrobenzenesulfonyl Azide with primary amines to form labeled azides might involve a unique mechanism. [] This mechanism could explain the observed formation of both β- and γ-15N-labeled azides. [] Further investigations into this mechanism could provide insights into controlling the regioselectivity of the diazo-transfer process.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(4-methoxyphenyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B1659559.png)
![Benzene, 1-methyl-4-[[2-(phenylthio)ethyl]sulfonyl]-](/img/structure/B1659563.png)
![N-[3-[(4-bromophenyl)sulfamoyl]phenyl]cyclohexanecarboxamide](/img/structure/B1659566.png)

![5-[2-(Diethylamino)ethyl]-1,3,5-triazinane-2-thione](/img/structure/B1659568.png)

![(5E)-3-methyl-5-[[2-(2-methyl-3-phenoxypropoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1659570.png)


![N-[1-(1-adamantyl)ethyl]-4-oxo-4-thiophen-2-ylbutanamide](/img/structure/B1659574.png)



